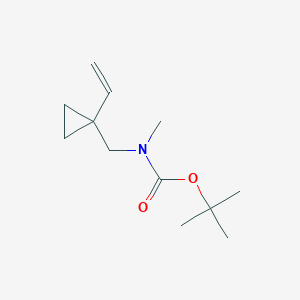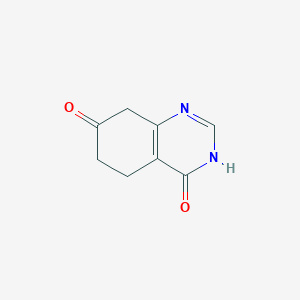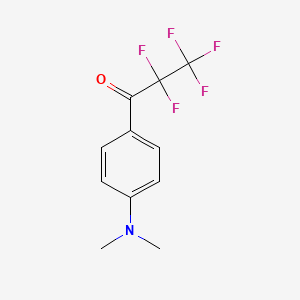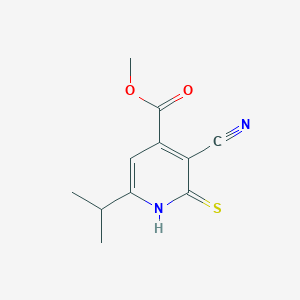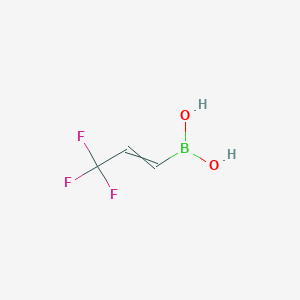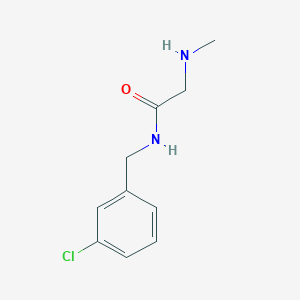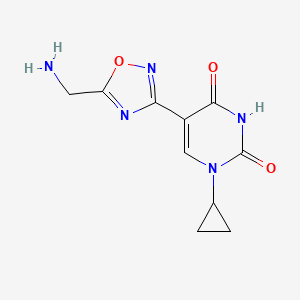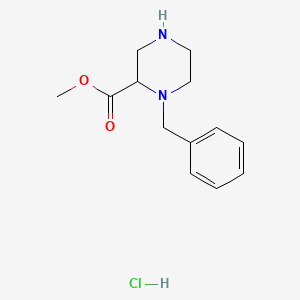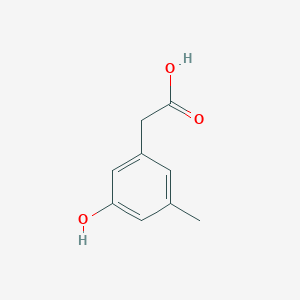
2-(3-Hydroxy-5-methylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-HYDROXY-5-METHYLPHENYL)ACETIC ACID is an organic compound with a phenolic structure It is characterized by the presence of a hydroxyl group (-OH) at the 3rd position and a methyl group (-CH3) at the 5th position on the benzene ring, along with an acetic acid moiety (-CH2COOH) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID typically involves the following steps:
Starting Material: The synthesis often begins with a substituted benzene derivative, such as 3-hydroxy-5-methylbenzaldehyde.
Grignard Reaction: The benzaldehyde derivative undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid, (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID.
Industrial Production Methods: In an industrial setting, the production of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 3-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-methylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(3-HYDROXY-5-METHYLPHENYL)ACETIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用機序
The mechanism of action of (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
3-Hydroxyphenylacetic Acid: Lacks the methyl group at the 5th position.
5-Methylsalicylic Acid: Contains a carboxyl group instead of an acetic acid moiety.
3-Hydroxy-4-methylphenylacetic Acid: The methyl group is at the 4th position instead of the 5th.
Uniqueness: (3-HYDROXY-5-METHYLPHENYL)ACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC名 |
2-(3-hydroxy-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4,10H,5H2,1H3,(H,11,12) |
InChIキー |
NCFUVSCIDVZNCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


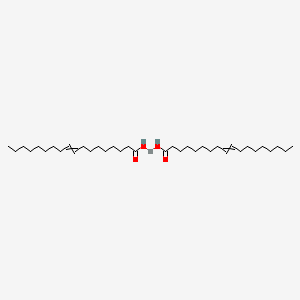
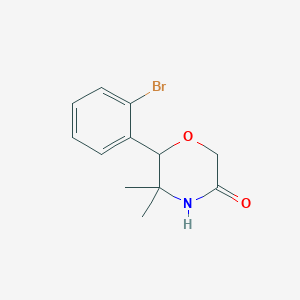
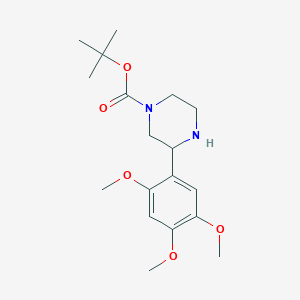
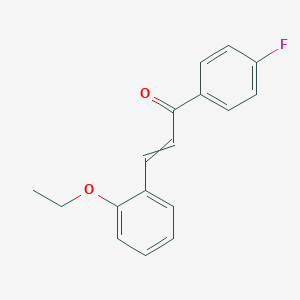

![Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14864909.png)
